4-[1-methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]Phenol
Overview
Description
4-[1-methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]Phenol is an organic compound with the molecular formula C15H13N3O and a molecular weight of 251.28 g/mol This compound features a phenol group attached to a pyrazole ring, which is further substituted with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]Phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize costs. The choice of solvents, catalysts, and bases can be tailored to suit industrial requirements, ensuring efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-[1-methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]Phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Piperidine derivatives.
Substitution: Nitro, sulfonyl, or halogenated phenolic compounds.
Scientific Research Applications
4-[1-methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]Phenol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiproliferative activity against cancer cell lines.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[1-methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]Phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA) . These actions suggest its potential role in inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar pyrazole core but are substituted with quinoline rings.
Pyridazinone derivatives: These compounds contain a pyridazinone ring and exhibit similar biological activities.
Uniqueness
4-[1-methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]Phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenol group with a pyrazole and pyridine ring makes it a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-10-14(11-6-8-16-9-7-11)15(17-18)12-2-4-13(19)5-3-12/h2-10,19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJUVPFKWJMSJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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